7-(Heptyloxy)quinoline-3-carbaldehyde
Description
7-(Heptyloxy)quinoline-3-carbaldehyde is a quinoline derivative featuring a heptyloxy (C₇H₁₅O-) substituent at position 7 and a formyl (-CHO) group at position 3 of the quinoline ring. Quinoline derivatives are widely studied for their diverse pharmacological and material science applications due to their aromatic heterocyclic structure, which allows for versatile functionalization.
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
7-heptoxyquinoline-3-carbaldehyde |
InChI |
InChI=1S/C17H21NO2/c1-2-3-4-5-6-9-20-16-8-7-15-10-14(13-19)12-18-17(15)11-16/h7-8,10-13H,2-6,9H2,1H3 |
InChI Key |
GEVKFVAAESDMFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC2=NC=C(C=C2C=C1)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Physicochemical Properties of Quinoline-3-carbaldehyde Derivatives
*Lipophilicity values estimated using fragment-based methods (e.g., ClogP).
Key Observations :
- Halogen vs. In contrast, the heptyloxy group introduces significant hydrophobicity, which may improve passive diffusion across biological membranes but reduce aqueous solubility .
- Chain Length : Ethoxy (C₂) and methoxy (C₁) substituents yield moderate lipophilicity (LogP ~3–3.5), whereas the heptyloxy chain (C₇) drastically increases LogP, aligning with trends observed in triazole derivatives with heptyloxy groups .
Key Observations :
Table 3: Antimicrobial Activity of Selected Quinoline-3-carbaldehydes
Key Observations :
- Pyrano-fused quinoline carbaldehydes (e.g., 4-oxo derivatives) show notable antibacterial and antifungal activity, likely due to increased planarity and π-π stacking with microbial enzymes .
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